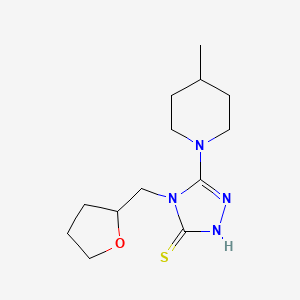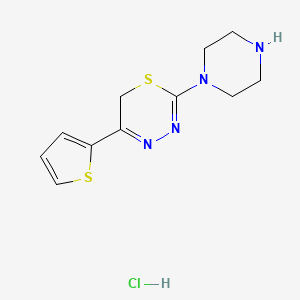
5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a tetrahydrofuran (oxolane) ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 4-methylpiperidine.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction using oxolane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperidine and oxolane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. The piperidine and oxolane rings can also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-sulfone
- 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-amine
Uniqueness
The uniqueness of this compound lies in its thiol group, which provides additional reactivity compared to its sulfone and amine analogs. This makes it a versatile compound for various chemical transformations and applications.
特性
IUPAC Name |
3-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10-4-6-16(7-5-10)12-14-15-13(19)17(12)9-11-3-2-8-18-11/h10-11H,2-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUJAUGZVPKJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=S)N2CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B2719547.png)


![N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2719551.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2719553.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2719554.png)

![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2719557.png)
![RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE](/img/structure/B2719558.png)
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)

![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)

